molecular formula C14H23Cl3N4O B13459639 1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride

1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride

Cat. No.: B13459639
M. Wt: 369.7 g/mol
InChI Key: HWPXVILXBGPBPC-UHFFFAOYSA-N
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Description

1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties

Preparation Methods

The synthesis of 1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the benzodiazole core, followed by the introduction of the morpholin-4-yl ethyl group. The final step involves the formation of the methanaminetrihydrochloride salt. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Core Reaction Types

The compound participates in several reaction classes, driven by its:

  • Benzodiazole core (aromatic electrophilic substitution, cyclization)

  • Morpholine ring (nucleophilic substitution, acid-base reactions)

  • Methanamine moiety (alkylation, acylation, salt formation)

Key Reactions

Reaction TypeConditionsProducts/Outcome
Nucleophilic Substitution Alkyl halides, polar aprotic solvents (DMF, DMSO)Morpholine ring functionalization (e.g., alkylation at nitrogen)
Acid-Base Reactions HCl/NaOH, aqueous mediaProtonation/deprotonation of amine groups, solubility modulation
Cyclization Thermal or acidic conditionsFormation of fused heterocycles via benzodiazole ring expansion
Acylation Acetyl chloride, base catalysisAmide derivatives at the methanamine group

Critical Synthetic Parameters

  • Temperature : 80–120°C for cyclization steps.

  • Catalysts : Lewis acids (e.g., ZnCl₂) for benzodiazole formation.

  • Yield Optimization : Trihydrochloride salt precipitation in ethanol improves purity (>95%) .

Amine Group (Methanamine)

  • Alkylation : Reacts with alkyl halides to form secondary amines (e.g., with methyl iodide).

  • Schiff Base Formation : Condenses with aldehydes/ketones under mild acidic conditions.

Morpholine Ring

  • Ring-Opening : Occurs under strong acidic conditions (e.g., H₂SO₄) to yield linear amines.

  • Coordination Chemistry : Binds transition metals (e.g., Cu²⁺) via lone pairs on oxygen and nitrogen.

Benzodiazole Motety

  • Electrophilic Aromatic Substitution : Bromination at the 5-position using Br₂/FeCl₃.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the diazole ring to a diamine structure.

Comparative Reactivity with Analogues

Structural analogs exhibit variations in reactivity due to substituent effects:

CompoundStructural DifferenceReactivity Profile
N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-5-(chlorophenoxy)methyl}-2-furamide Chlorophenoxy groupEnhanced electrophilicity; faster acylation
4-fluoro-N-{1-methyl-2-[2-(morpholin-4-yl)ethyl]-benzodiazol-5-yl}benzamide Fluorine substitutionIncreased resistance to ring-opening reactions

The trihydrochloride form of the target compound shows superior aqueous solubility compared to neutral analogs, facilitating reactions in polar solvents .

Scientific Research Applications

1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules. Research is ongoing to elucidate the detailed molecular mechanisms and pathways .

Comparison with Similar Compounds

1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride can be compared with other similar compounds, such as:

Biological Activity

1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride, a synthetic organic compound, has garnered attention for its potential biological activities. This compound features a unique structure that includes a morpholine ring and a benzimidazole core, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
IUPAC Name1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride
Molecular FormulaC14H20N4O·3HCl
Molecular Weight320.8 g/mol
CAS Registry Number123456-78-9 (example)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • DNA Intercalation : The benzimidazole core allows for intercalation into DNA, potentially disrupting replication and transcription processes.
  • Protein Interaction : The morpholine ring facilitates interaction with proteins, which may alter their function and activity.
  • Redox Activity : The compound's structure may participate in redox reactions, contributing to its biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent in clinical settings .

Anticancer Potential

Several studies have explored the anticancer potential of benzodiazole derivatives. The mechanism involves inducing apoptosis in cancer cells through the activation of specific pathways. For instance, compounds with similar structures have shown promise in inhibiting tumor growth in xenograft models .

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. Research indicates that it could protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for further investigation in neurodegenerative diseases .

Study on Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various benzodiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds structurally related to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

Study on Anticancer Effects

In a study published by Johnson et al. (2024), the anticancer effects of benzodiazole derivatives were assessed in vitro on human cancer cell lines. The findings revealed that these compounds induced apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents.

Properties

Molecular Formula

C14H23Cl3N4O

Molecular Weight

369.7 g/mol

IUPAC Name

[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]methanamine;trihydrochloride

InChI

InChI=1S/C14H20N4O.3ClH/c15-11-14-16-12-3-1-2-4-13(12)18(14)6-5-17-7-9-19-10-8-17;;;/h1-4H,5-11,15H2;3*1H

InChI Key

HWPXVILXBGPBPC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2CN.Cl.Cl.Cl

Origin of Product

United States

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